Caffeoylputrescine

Descripción general

Descripción

Caffeoylputrescine (CP) is a hydroxycinnamic acid amide found in various plant species, including Nicotiana tabacum. It is one of the compounds isolated from callus tissue cultures of tobacco and has been identified as a conjugate of caffeoyl-CoA and putrescine . CP has been studied for its role in plant growth and development, particularly in relation to callus formation and floral bud development . Despite earlier hypotheses suggesting a role in triggering growth and differentiation, recent studies indicate that CP likely increases in response to auxin and cytokinin in the media rather than directly influencing growth processes .

Synthesis Analysis

The biosynthesis of CP in Nicotiana tabacum involves the enzyme caffeoyl-CoA putrescine N-caffeoyl transferase, which catalyzes the formation of CP from caffeoyl-CoA and putrescine . This enzyme is soluble and has a molecular weight of approximately 48,000. It is not specific to putrescine, as it can also conjugate other diamines such as cadaverine, agmatine, and spermidine to caffeoyl-CoA . The biosynthetic pathway is further supported by the presence of hydroxycinnamoyl-CoA:putrescine hydroxycinnamoyltransferase (PHT) in tobacco cell cultures, which shows specificity for aliphatic diamines and caffeoyl-CoA as acyl donors .

Molecular Structure Analysis

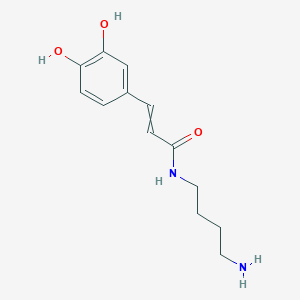

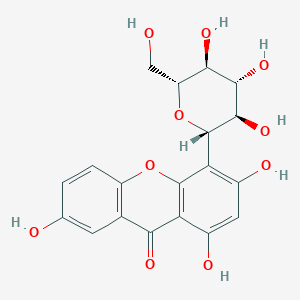

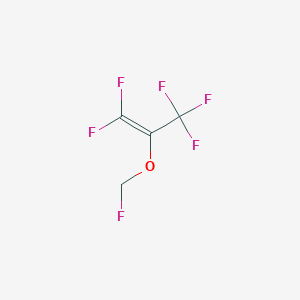

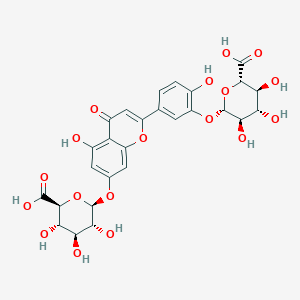

CP's structure was confirmed through hydrolysis, color reactions, and comparison of infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectra with those of synthetic compounds . The molecular structure consists of a putrescine backbone with a caffeoyl group attached, forming an amide linkage.

Chemical Reactions Analysis

The chemical reactions involving CP primarily include its biosynthesis and potential catabolism within the plant. CP is synthesized through the action of transferase enzymes, as mentioned earlier . The catabolism or further modification of CP in plants may involve hydrolysis or conjugation with other molecules, although specific pathways have not been detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of CP, such as solubility, melting point, and reactivity, are not explicitly detailed in the provided papers. However, the enzyme-mediated synthesis suggests that CP is likely soluble in aqueous environments within the plant, given the enzymatic activity occurs in vivo . The stability of the enzyme PCT in vitro suggests that CP may also be stable under certain conditions, such as in Tris buffer containing ascorbic acid .

Aplicaciones Científicas De Investigación

1. Plant Physiology and Growth Regulation

- Summary of the application : Caffeoylputrescine (CP) was investigated in an explant system of stem explants from day-neutral Nicotiana tabacum L. var Xanthi nc . A correlation between cortical callus formation and increase in CP content, as well as between in vitro flower formation and increase in CP content had been shown .

- Methods of application or experimental procedures : The increase of both Feruloylputrescine (FP) and CP was inhibited by 4-fluor- (1-amino-2-phenylethyl)phosphonic acid and 2-amino-indene-2-phosphonic acid, both inhibitors of phenylalanine ammonia-lyase . dl -α-difluoromethylarginine, an inhibitor of arginine decarboxylase (ADC), prevented only the increase in FP, while dl -α-difluoromethylornithine, an inhibitor of ornithine decarboxylase, reduced only that of CP .

- Results or outcomes obtained : Increase in dry weight and the formation of cortical callus and of floral buds of explants were not affected by any of the inhibitors . It was concluded that FP and CP do not trigger growth and differentiation in the explants .

2. Nonhost Resistance Against Leafhoppers

- Summary of the application : A novel caffeoylputrescine-green leaf volatile (GLV) compound in wild-type tobacco was found to confer nonhost resistance to Empoasca leafhoppers .

- Methods of application or experimental procedures : Innovative approaches were taken to identify defense chemicals associated with nonhost resistance of wild tobacco plants (Nicotiana attenuata) against Empoasca leafhoppers . A multi-omics dataset was built based on high-throughput genomic, transcriptomic, and metabolomic analyses .

- Results or outcomes obtained : The transcription factor MYB8 was discovered to control the production of induced phenolamides such as N-feruloylputrescine and N-caffeoylputrescine . A set of genes, including MYC2 and JAZi, in the jasmonic acid (JA) pathway that positively or negatively correlate with leafhopper numbers and damage were also identified .

3. Auxin and Cytokinin Response in Media

- Summary of the application : The role of Feruloylputrescine (FP) and Caffeoylputrescine (CP) was investigated in an explant system of stem explants from day-neutral Nicotiana tabacum L. var Xanthi nc . It was found that FP and CP increase in response to auxin and cytokinin in the media .

- Methods of application or experimental procedures : The increase of both FP and CP was inhibited by 4-fluor- (1-amino-2-phenylethyl)phosphonic acid and 2-amino-indene-2-phosphonic acid, both inhibitors of phenylalanine ammonia-lyase . dl -α-difluoromethylarginine, an inhibitor of arginine decarboxylase (ADC), prevented only the increase in FP, while dl -α-difluoromethylornithine, an inhibitor of ornithine decarboxylase, reduced only that of CP .

- Results or outcomes obtained : Increase in dry weight and the formation of cortical callus and of floral buds of explants were not affected by any of the inhibitors . It was concluded that FP and CP do not trigger growth and differentiation in the explants .

4. Callus Tissue Culture of Nicotiana Tabacum

- Summary of the application : Caffeoylputrescine has been identified in the callus tissue culture of Nicotiana tabacum .

5. Auxin and Cytokinin Response in Media

- Summary of the application : The role of Feruloylputrescine (FP) and Caffeoylputrescine (CP) was investigated in an explant system of stem explants from day-neutral Nicotiana tabacum L. var Xanthi nc . It was found that FP and CP increase in response to auxin and cytokinin in the media .

- Methods of application or experimental procedures : The increase of both FP and CP was inhibited by 4-fluor- (1-amino-2-phenylethyl)phosphonic acid and 2-amino-indene-2-phosphonic acid, both inhibitors of phenylalanine ammonia-lyase . dl -α-difluoromethylarginine, an inhibitor of arginine decarboxylase (ADC), prevented only the increase in FP, while dl -α-difluoromethylornithine, an inhibitor of ornithine decarboxylase, reduced only that of CP .

- Results or outcomes obtained : Increase in dry weight and the formation of cortical callus and of floral buds of explants were not affected by any of the inhibitors . It was concluded that FP and CP do not trigger growth and differentiation in the explants .

6. Callus Tissue Culture of Nicotiana Tabacum

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZNZCYTXQYEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331448 | |

| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

CAS RN |

29554-26-5 | |

| Record name | Caffeoylputrescine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29554-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid](/img/structure/B150307.png)

![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)